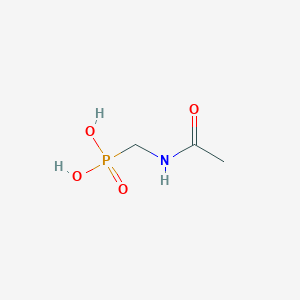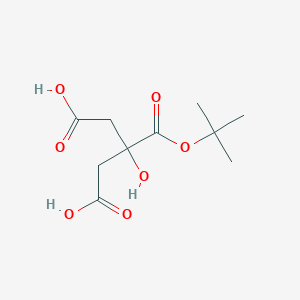
Ácido 3-amino-5-((2-hidroxietil)carbamoil)-2,4,6-triyodobenzoico
Descripción general
Descripción
“3-Amino-5-((2-hydroxyethyl)carbamoyl)-2,4,6-triiodobenzoic acid” is a chemical compound with the molecular formula C10H9I3N2O4 . It is used in various scientific studies due to its unique structure, which allows for diverse applications such as drug development, imaging techniques, and biomaterial synthesis.
Synthesis Analysis
The synthesis of similar compounds like boronic esters, which are highly valuable building blocks in organic synthesis, has been reported . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis
The molecular structure of “3-Amino-5-((2-hydroxyethyl)carbamoyl)-2,4,6-triiodobenzoic acid” is represented by the formula C10H9I3N2O4 . The compound’s unique structure allows it to be used in a variety of applications.Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters, which are similar to the compound , has been studied . The process involves a radical approach and is paired with a Matteson–CH2–homologation .Aplicaciones Científicas De Investigación
Bloques de Construcción de Síntesis Orgánica
Ácido 3-amino-5-((2-hidroxietil)carbamoil)-2,4,6-triyodobenzoico: sirve como un valioso bloque de construcción en la síntesis orgánica. Su estructura permite diversas transformaciones de grupos funcionales, convirtiéndolo en un reactivo versátil para la construcción de moléculas orgánicas complejas. Por ejemplo, sus derivados de éster de borónico son cruciales en las reacciones de acoplamiento de Suzuki-Miyaura, que son fundamentales para la formación de enlaces carbono-carbono .
Diseño y Administración de Medicamentos
Los derivados del compuesto, particularmente los ésteres de borónico, se exploran para aplicaciones de diseño y administración de medicamentos. Pueden actuar como portadores de boro en la terapia de captura de neutrones, un método de tratamiento del cáncer dirigido. Los átomos de boro en estos compuestos se vuelven citotóxicos al irradiarlos con neutrones, destruyendo selectivamente las células cancerosas .
Terapia de Captura de Neutrones (TCN)
Como parte de la TCN, los derivados que contienen boro de P2DB4YR43F se acumulan selectivamente en las células malignas. Cuando se exponen a neutrones de baja energía, el boro decae en partículas que son citotóxicas para las células tumorales, ofreciendo una opción de tratamiento no invasivo para el cáncer .
Catálisis y Transformaciones Químicas
Los derivados del compuesto se utilizan en procesos catalíticos, como la protodesboronación de ésteres de borónico alquílicos. Esta reacción es significativa para la hidrometilación formal anti-Markovnikov de alquenos, una transformación valiosa en la química sintética para modificar los hidrocarburos insaturados .
Estudios de Estabilidad y Reactividad
La estabilidad de los derivados de P2DB4YR43F en diversas condiciones es un área de investigación crítica. Los estudios sobre la susceptibilidad a la hidrólisis de sus ésteres de pinacol de fenilborónico a pH fisiológico proporcionan información sobre su estabilidad y reactividad, lo cual es esencial para las aplicaciones farmacológicas .
Síntesis de Productos Naturales y Farmacéuticos
Este compuesto es fundamental en la síntesis de productos naturales y farmacéuticos. Sus derivados se han utilizado en la síntesis total formal de moléculas complejas como δ-®-coniceína e indolizidina 209B, mostrando su utilidad en la creación de compuestos biológicamente activos .
Reacciones de Cruce Radical-Polar
En la química orgánica sintética, las reacciones de cruce radical-polar son una herramienta poderosa para construir enlaces carbono-carbono. Los derivados de P2DB4YR43F se emplean en estas reacciones para crear una variedad de compuestos orgánicos funcionalizados, expandiendo el conjunto de herramientas disponibles para los químicos .
Reacciones de Homologación y Acoplamiento Cruzado Conjuntivo
Los derivados del compuesto también se utilizan en reacciones de homologación y acoplamiento cruzado conjuntivo. Estas reacciones son importantes para alargar las cadenas de carbono e introducir grupos funcionales, demostrando aún más la versatilidad del compuesto en la síntesis orgánica .
Mecanismo De Acción
Target of Action
It is known that organoboron compounds, such as boronic esters, are highly valuable building blocks in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic synthesis. The boron moiety in the compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It is known that boronic esters, such as pinacol boronic esters, are usually bench stable, easy to purify, and often even commercially available . These features are attractive for chemical transformations, where the valuable boron moiety remains in the product .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This allows for the synthesis of a wide range of organic compounds, expanding the scope of boron chemistry .
Action Environment
The action of 3-Amino-5-((2-hydroxyethyl)carbamoyl)-2,4,6-triiodobenzoic acid is influenced by environmental factors. The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry . Despite their increased stability, new challenges arise, considering the removal of the boron moiety at the end of a sequence if required .
Safety and Hazards
Propiedades
IUPAC Name |
3-amino-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9I3N2O4/c11-5-3(9(17)15-1-2-16)6(12)8(14)7(13)4(5)10(18)19/h16H,1-2,14H2,(H,15,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLWRCXOMJLZME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9I3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599818 | |
| Record name | 3-Amino-5-[(2-hydroxyethyl)carbamoyl]-2,4,6-triiodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
601.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22871-58-5 | |
| Record name | 3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]-2,4,6-triiodobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22871-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022871585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-5-[(2-hydroxyethyl)carbamoyl]-2,4,6-triiodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.058 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AMINO-5-(((2-HYDROXYETHYL)AMINO)CARBONYL)-2,4,6-TRIIODOBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2DB4YR43F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


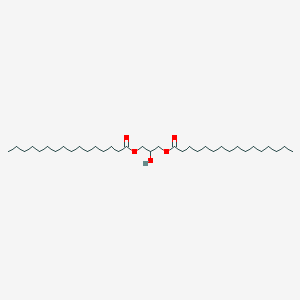


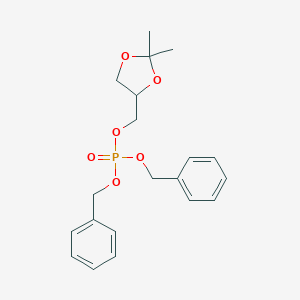

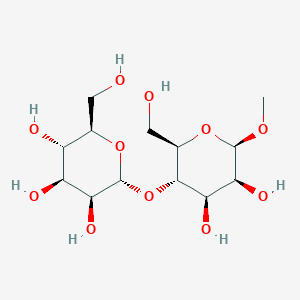
![(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B116933.png)



